1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium
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Overview
Description
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium, also known as Diethylamine NONOate sodium salt hydrate, is a chemical compound with the molecular formula C4H10N3NaO2 and a molecular weight of 155.13 (anhydrous basis) . It is a complex of diethylamine with nitric oxide, used to generate a controlled release of nitric oxide in solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium can be synthesized through the reaction of diethylamine with nitric oxide. The reaction typically involves the use of a solvent such as water or methanol, and the product is obtained as a crystalline solid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The compound is produced in bulk and purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form diethylamine and other nitrogen-containing compounds.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include diethylamine, nitrogen oxides, and substituted derivatives of the original compound .
Scientific Research Applications
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium involves the controlled release of nitric oxide in solution. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response . The compound releases nitric oxide through the decomposition of the nitroso group, which then interacts with molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Diethylamine NONOate diethylammonium salt: Another nitric oxide donor with similar properties and applications.
MAHMA NONOate: A compound that releases nitric oxide under physiological conditions.
S-Nitroso-N-acetyl-DL-penicillamine: A nitric oxide donor used in various biological studies.
Uniqueness
1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium is unique due to its specific molecular structure, which allows for a controlled release of nitric oxide. This property makes it particularly valuable in research applications where precise control over nitric oxide levels is required .
Properties
CAS No. |
92382-74-6 |
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Molecular Formula |
C4H11N3NaO2 |
Molecular Weight |
156.14 g/mol |
InChI |
InChI=1S/C4H11N3O2.Na/c1-3-6(4-2)7(9)5-8;/h8H,3-4H2,1-2H3;/b7-5-; |
InChI Key |
VIJCRNSTYBGBAW-YJOCEBFMSA-N |
Isomeric SMILES |
CCN(CC)/[N+](=N/O)/[O-].[Na] |
Canonical SMILES |
CCN(CC)[N+](=NO)[O-].[Na] |
Origin of Product |
United States |
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